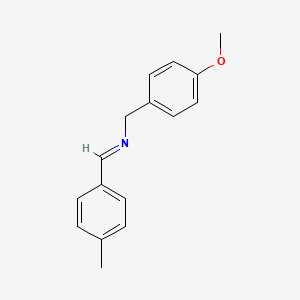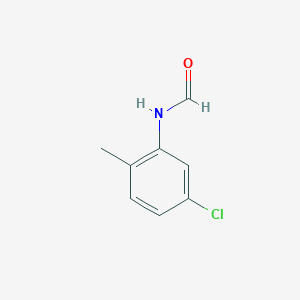![molecular formula C14H12S B11949948 [(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
[(E)-2-(Phenylsulfanyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(E)-2-phenylethenyl]thio}benzene is an organic compound that features a thioether linkage between a phenylethenyl group and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(E)-2-phenylethenyl]thio}benzene typically involves the reaction of a phenylethenyl halide with a thiol compound under basic conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces the halide on the phenylethenyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiol, making it a more reactive nucleophile.
Industrial Production Methods
Industrial production of {[(E)-2-phenylethenyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
{[(E)-2-phenylethenyl]thio}benzene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
{[(E)-2-phenylethenyl]thio}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of {[(E)-2-phenylethenyl]thio}benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage can also undergo metabolic transformations, producing active metabolites that contribute to its overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylthioethers: Compounds with a similar thioether linkage but different substituents on the benzene ring.
Phenylethenyl derivatives: Compounds with variations in the substituents on the phenylethenyl group.
Uniqueness
{[(E)-2-phenylethenyl]thio}benzene is unique due to its specific combination of a phenylethenyl group and a thioether linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H12S |
|---|---|
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12H/b12-11+ |
InChI-Schlüssel |
NCSYOCXYJXZCGQ-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/SC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)


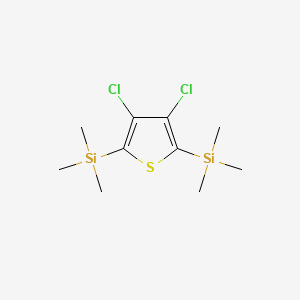
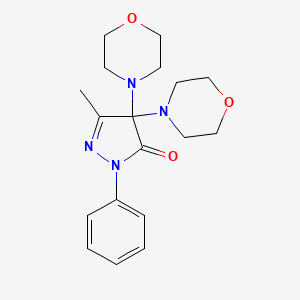
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)



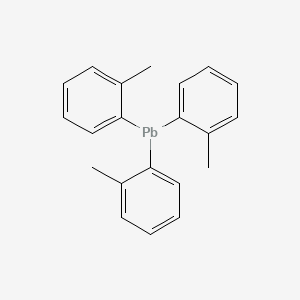
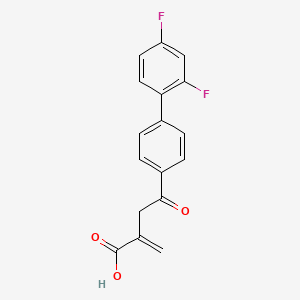
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
